N,N'-(1,3,4-Thiadiazole-2,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine)
Description
N,N’-(1,3,4-Thiadiazole-2,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Properties
CAS No. |
62854-95-9 |
|---|---|
Molecular Formula |
C18H36N4S5 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
N-butyl-N-[[5-[(dibutylamino)disulfanyl]-1,3,4-thiadiazol-2-yl]disulfanyl]butan-1-amine |
InChI |
InChI=1S/C18H36N4S5/c1-5-9-13-21(14-10-6-2)26-24-17-19-20-18(23-17)25-27-22(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
UXIUOGFJNLDVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)SSC1=NN=C(S1)SSN(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(1,3,4-Thiadiazole-2,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N,N’-(1,3,4-Thiadiazole-2,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promising antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents . In medicine, it has been investigated for its potential anticancer properties, with studies showing that it can inhibit the growth of certain cancer cell lines . Additionally, it has applications in the industry as a corrosion inhibitor and in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N,N’-(1,3,4-Thiadiazole-2,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to bind to bacterial DNA and inhibit its replication . Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and the type of cells or organisms being studied .
Comparison with Similar Compounds
N,N’-(1,3,4-Thiadiazole-2,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) can be compared with other similar compounds such as 1,3,4-thiadiazole derivatives with different substituents. For example, compounds with methyl, phenyl, or halogenophenyl groups at the C-2 position of the thiadiazole ring have shown higher antifungal activity . The uniqueness of N,N’-(1,3,4-Thiadiazole-2,5-diyldidisulfanediyl)bis(N-butylbutan-1-amine) lies in its specific structure, which imparts distinct biological activities and chemical properties .
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